9-Ethyl-10-methyl-9,10-dihydroacridine
Overview
Description
Preparation Methods
The synthesis of 9-Ethyl-10-methyl-9,10-dihydroacridine can be achieved through various methods. One common method involves the reaction of 10-methylacridinium iodide with sodium methoxide in methanol or sodium ethoxide in ethanol . The reaction mixture is stirred at room temperature until a colorless solution is formed. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
9-Ethyl-10-methyl-9,10-dihydroacridine undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. For example, it can undergo electrochemical oxidative aromatization, resulting in the formation of 9-substituted acridines or cleavage of the C–X bond . Photocatalytic oxygenation of 10-methyl-9,10-dihydroacridine by dioxygen with manganese porphyrins yields 10-methyl-(9,10H)-acridone . Common reagents used in these reactions include strong oxidizing agents like cerium(IV) and iridium(IV) chloride, as well as manganese porphyrins . Major products formed from these reactions include acridones and other substituted acridines .
Scientific Research Applications
9-Ethyl-10-methyl-9,10-dihydroacridine has a wide range of scientific research applications. It is used as a model compound for studying hydride transfer reactions, which are important in understanding the mechanisms of NAD+ coenzyme models . The compound’s unique structure also makes it a valuable building block for the synthesis of various pharmaceutical and technical compounds .
Mechanism of Action
The mechanism of action of 9-Ethyl-10-methyl-9,10-dihydroacridine involves hydride transfer reactions. The compound can form an electron donor-acceptor complex, which undergoes hydride transfer to produce reaction intermediates . This mechanism is similar to that of NADH model compounds, where the hydride transfer step is crucial for the compound’s activity . The molecular targets and pathways involved in these reactions include the formation of intermediate complexes and the subsequent transfer of hydride ions.
Comparison with Similar Compounds
9-Ethyl-10-methyl-9,10-dihydroacridine can be compared with other similar compounds such as 9,9-dimethyl-9,10-dihydroacridine and 10-methyl-9,10-dihydroacridine . These compounds share similar structures and reactivity but differ in their substituents and specific applications. For example, 9,9-dimethyl-9,10-dihydroacridine is known for its AIE (aggregation-induced emission) properties, which make it useful in the development of new materials
Properties
IUPAC Name |
9-ethyl-10-methyl-9H-acridine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N/c1-3-12-13-8-4-6-10-15(13)17(2)16-11-7-5-9-14(12)16/h4-12H,3H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNJUYIQHJCSSRM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C2=CC=CC=C2N(C3=CC=CC=C13)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20762870 | |
Record name | 9-Ethyl-10-methyl-9,10-dihydroacridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20762870 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
109000-86-4 | |
Record name | 9-Ethyl-10-methyl-9,10-dihydroacridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20762870 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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